CCR8 Antagonism Potency: ML604086 vs. Clinical-Stage Antagonist IPG7236
ML604086 inhibits CCL1-mediated chemotaxis in cells stably expressing cynomolgus CCR8 with an IC50 of 1.3 µM. In comparison, the clinical-stage, small molecule CCR8 antagonist IPG7236 demonstrates a profoundly higher potency in a similar human receptor assay, with a reported IC50 of 0.003 µM [1]. ML604086 is thus a moderately potent antagonist, suitable for in vivo target validation studies where complete but not ultra-potent receptor blockade is required.
| Evidence Dimension | Inhibition of CCL1-mediated Chemotaxis (IC50) |
|---|---|
| Target Compound Data | 1.3 µM |
| Comparator Or Baseline | IPG7236 (clinical-stage CCR8 antagonist): 0.003 µM |
| Quantified Difference | ML604086 is approximately 433-fold less potent than IPG7236 in comparable chemotaxis assays. |
| Conditions | Target cellular assay: CCL1-induced chemotaxis in cell lines expressing cynomolgus CCR8 (ML604086) vs. human CCR8 (IPG7236). |
Why This Matters
This large potency differential is critical for experimental design; IPG7236 is suited for applications requiring near-complete receptor blockade at low concentrations, whereas ML604086's lower potency allows for graded dose-response studies to investigate partial receptor occupancy.
- [1] Jinmei L, et al. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer. J Med Chem. 2023 Mar 29. doi: 10.1021/acs.jmedchem.2c02030. PMID: 36988614. View Source
